Lenthionine

Antifungal Minimum Inhibitory Concentration Natural Products

Procure Lenthionine (1,2,3,5,6-pentathiepane) as a structurally and mechanistically distinct organosulfur reference. Unlike allicin, lenthionine directly inhibits αIIbβ3 integrin, making it essential for thrombosis research. With MICs of 2-8 μg/mL against yeasts and dermatophytes (C. albicans MIC 6.25 μg/mL, Trichophyton spp. 3.12 μg/mL), it outperforms linear thiosulfinates. Its pentathiepane scaffold ensures specificity in antifungal and anti-inflammatory screening. Ideal for QC authentication of shiitake products via GC-MS. Request a quote for high-purity research-grade material.

Molecular Formula C2H4S5
Molecular Weight 188.4 g/mol
CAS No. 292-46-6
Cat. No. B1200207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenthionine
CAS292-46-6
Synonyms1,2,3,5,6-pentathiepane
lenthionine
Molecular FormulaC2H4S5
Molecular Weight188.4 g/mol
Structural Identifiers
SMILESC1SSCSSS1
InChIInChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2
InChIKeyDZKOKXZNCDGVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenthionine (CAS 292-46-6): A Structurally Unique Pentathiepane Organosulfur Compound from Shiitake Mushrooms


Lenthionine (1,2,3,5,6-pentathiepane) is a cyclic organosulfur compound with the molecular formula C₂H₄S₅, characterized by a seven-membered ring containing five sulfur atoms [1]. It is the principal aroma-bearing substance in shiitake mushrooms (Lentinula edodes) and is primarily responsible for their characteristic odor [2]. Beyond its flavor properties, lenthionine exhibits a distinct profile of biological activities including antifungal, antibacterial, antiplatelet, and anti-inflammatory effects [3]. Its unique pentathiepane scaffold differentiates it from other organosulfur compounds such as allicin (from garlic) and ajoene, both structurally and mechanistically [4].

Why Lenthionine (1,2,3,5,6-Pentathiepane) Cannot Be Substituted by Other Organosulfur Compounds or Cyclic Polysulfides


Substituting lenthionine with other organosulfur compounds or cyclic polysulfides is scientifically unsound due to fundamental differences in molecular architecture, biological target engagement, and functional activity profiles. Unlike the linear thiosulfinate allicin from garlic, which inhibits platelet aggregation upstream at the arachidonic acid-to-thromboxane A₂ conversion step, lenthionine acts downstream via direct inhibition of αIIbβ3 integrin activation [1]. Furthermore, within its own chemical class, lenthionine (five sulfur atoms) demonstrates distinct antimicrobial potency and abundance profiles compared to its close structural analogs 1,2,4,6-tetrathiepane (four sulfur atoms) and hexathiepane (six sulfur atoms) [2]. Generic substitution therefore fails on both mechanistic and potency grounds.

Quantitative Evidence Guide: Lenthionine (CAS 292-46-6) Differentiation Data Versus Analogs and Comparators


Lenthionine Exhibits Potent Broad-Spectrum Antifungal Activity with MIC Values Comparable to Standard Antifungal Agents

Lenthionine demonstrates remarkable antifungal potency against yeasts and fungi, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL across tested species, a level of activity described as comparable to standard antifungal agents [1]. While direct head-to-head MIC comparisons with specific commercial antifungal drugs (e.g., fluconazole, amphotericin B) are not available in the primary literature, the reported MIC range places lenthionine in a therapeutically relevant potency bracket. Against specific pathogenic fungi, lenthionine exhibits MIC values of 6.25 μg/mL against Candida albicans and Cryptococcus neoformans, and 3.12 μg/mL against Trichophyton mentagrophytes and Trichophyton rubrum [2].

Antifungal Minimum Inhibitory Concentration Natural Products

Lenthionine Inhibits Platelet Aggregation via a Unique Downstream Mechanism Distinct from Garlic Organosulfur Compounds

Lenthionine inhibits platelet aggregation through a mechanism distinct from garlic-derived organosulfur compounds. While allicin inhibits platelet aggregation upstream by blocking the conversion of arachidonic acid to thromboxane A₂, lenthionine acts downstream by directly inhibiting the activation of integrin αIIbβ3, the final common pathway of platelet aggregation [1]. Lenthionine suppresses platelet aggregation induced by multiple agonists and inhibits morphological changes without affecting myosin light chain or cofilin phosphorylation, but significantly inhibits α-actinin dephosphorylation [2]. The effect of synthesized lenthionine is almost equivalent to that of shiitake essential oil, confirming lenthionine as the principal antiplatelet component [3].

Antiplatelet Thrombosis Integrin αIIbβ3

Lenthionine Is the Predominant Volatile Cyclic Polysulfide in Shiitake Mushrooms Across Multiple Cooking Methods

Among the cyclic polysulfides present in shiitake mushrooms, lenthionine is consistently the most abundant species across various culinary processing methods. In a comparative analysis of volatiles generated during microwave, steaming, and boiling treatments, lenthionine (molecular weight 188) exhibited significantly higher relative abundance than its closest structural analogs. Under microwave treatment for 10 minutes, lenthionine abundance was 38.47 ± 5.99% compared to only 2.93 ± 3.8% for 1,2,4,6-tetrathiepane and 0.37 ± 0.52% for hexathiepane [1]. This quantitative dominance persists across all tested cooking methods, establishing lenthionine as the primary volatile cyclic polysulfide marker for shiitake flavor.

Flavor Chemistry Volatile Analysis Food Processing

Lenthionine Demonstrates Anti-Inflammatory Activity via TNF-α Suppression with Potency Exceeding Prednisone In Vitro

Lenthionine significantly decreases the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine [1]. In a comparative in vitro study, the TNF-α suppressive effect of lenthionine was reported to be stronger than that of the synthetic corticosteroid prednisone at an equivalent concentration of 5 μmol/L . While the precise quantitative magnitude of this difference (e.g., fold-change or IC₅₀ comparison) is not available in the accessible primary literature, the qualitative finding that lenthionine outperforms a clinically used anti-inflammatory agent at the tested concentration provides a meaningful benchmark for further investigation.

Anti-inflammatory TNF-α Cytokine Modulation

Lenthionine Exhibits Selective Cytotoxicity Against HeLa Cervical Carcinoma Cells with Limited Activity Against HepG2 Liver Carcinoma Cells

Lenthionine demonstrates cell line-dependent cytotoxic activity against human cancer cells. It exhibits the highest cytotoxic activity against HeLa (cervical carcinoma) cells, shows lower cytotoxicity against PaTu (pancreatic carcinoma) cells, and is practically ineffective against HepG2 (hepatocellular carcinoma) cells [1]. This selectivity profile is notable because many cytotoxic natural products exhibit broad, non-selective toxicity across multiple cell lines. However, lenthionine does not appear to contribute significantly to the well-known anticancer effects of shiitake mushroom extracts [2], suggesting its role is limited to specific cell types or that its cytotoxic potency is insufficient to drive the mushroom's overall anticancer activity.

Cytotoxicity Cancer Cell Lines Selectivity

Lenthionine Functions as an Ultra-Low-Threshold Flavor Compound with Detection Limits in the Sub-ppm Range

Lenthionine possesses an exceptionally low sensory detection threshold, enabling its use as a potent flavoring agent at minute concentrations. The threshold value of lenthionine in water is 0.27-0.53 ppm, and in edible vegetable oil is 12.5-25 ppm [1]. Addition of 1-20 ppm of lenthionine to various foods imparts a characteristic shiitake-like flavor and improves palatability [2]. This sub-ppm detection threshold in aqueous media distinguishes lenthionine from many other volatile sulfur compounds that require substantially higher concentrations for sensory perception.

Flavor Chemistry Sensory Analysis Threshold Detection

Recommended Research and Industrial Application Scenarios for Lenthionine (CAS 292-46-6) Based on Quantitative Evidence


Antifungal Screening and Natural Product Drug Discovery

Procure lenthionine for use as a reference compound in antifungal screening programs targeting yeasts and dermatophytes. With MIC values of 2-8 μg/mL against general yeasts and fungi [1], and specific MICs of 6.25 μg/mL against Candida albicans and 3.12 μg/mL against Trichophyton species [2], lenthionine provides a well-characterized benchmark against which to compare the potency of novel antifungal candidates or synthetic derivatives.

Platelet Aggregation Studies Targeting Integrin αIIbβ3 Activation

Utilize lenthionine in thrombosis and cardiovascular research as a mechanistic probe for integrin αIIbβ3-mediated platelet aggregation. Unlike allicin, which acts upstream in the arachidonic acid cascade, lenthionine directly inhibits αIIbβ3 integrin activation [3]. This property makes lenthionine suitable for studies investigating antiplatelet mechanisms that circumvent upstream resistance pathways or for developing novel antithrombotic agents with alternative modes of action [4].

Authenticity Marker and Quality Control in Shiitake-Derived Products

Employ lenthionine as a quantitative analytical marker for shiitake mushroom authenticity and quality assessment. Lenthionine is the predominant cyclic polysulfide volatile across multiple cooking methods, with abundance levels 13- to 25-fold higher than its closest analog 1,2,4,6-tetrathiepane [5]. Its consistent dominance in the volatile profile makes it a robust target for GC-MS-based quality control protocols and authentication testing in food and nutraceutical industries.

Natural Anti-Inflammatory Lead Compound Screening

Include lenthionine in anti-inflammatory screening cascades based on its demonstrated capacity to suppress TNF-α production at a level reported to exceed that of the reference corticosteroid prednisone at 5 μmol/L . While the precise quantitative magnitude of this effect requires further characterization, the qualitative finding justifies prioritizing lenthionine for mechanistic follow-up studies and structure-activity relationship exploration in inflammatory disease models.

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